molecular formula C8H9BrO2S B13931761 4-Bromo-1-methoxy-2-(methylsulfinyl)benzene

4-Bromo-1-methoxy-2-(methylsulfinyl)benzene

Katalognummer: B13931761
Molekulargewicht: 249.13 g/mol
InChI-Schlüssel: ALGQXDMAEZSIOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-methoxy-2-(methylsulfinyl)benzene is an organic compound with the molecular formula C8H9BrO2S It is a derivative of benzene, characterized by the presence of a bromine atom, a methoxy group, and a methylsulfinyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methoxy-2-(methylsulfinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-methoxy-2-(methylsulfinyl)benzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar electrophilic aromatic substitution reactions with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-methoxy-2-(methylsulfinyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Methoxy-2-(methylsulfonyl)benzene.

    Reduction: 4-Methoxy-2-(methylsulfinyl)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-methoxy-2-(methylsulfinyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-1-methoxy-2-(methylsulfinyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxy and methylsulfinyl groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-1-methoxy-2-(methylsulfinyl)benzene is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to its sulfonyl and sulfanyl analogs.

Eigenschaften

Molekularformel

C8H9BrO2S

Molekulargewicht

249.13 g/mol

IUPAC-Name

4-bromo-1-methoxy-2-methylsulfinylbenzene

InChI

InChI=1S/C8H9BrO2S/c1-11-7-4-3-6(9)5-8(7)12(2)10/h3-5H,1-2H3

InChI-Schlüssel

ALGQXDMAEZSIOW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)S(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.